molecular formula C20H26O7 B2583085 Teucroxide CAS No. 87587-49-3

Teucroxide

Cat. No.: B2583085
CAS No.: 87587-49-3
M. Wt: 378.421
InChI Key: PEEGIHKIWQFTKW-PWEDHXQCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Teucroxide is a neo-clerodane diterpenoid compound that has been isolated from the aerial parts of the medicinal plant Teucrium chamaedrys L. (common germander) . The structure of this natural product has been elucidated through advanced spectroscopic techniques, including LC-TOF/MS and NMR studies . As a member of the neo-clerodane diterpenoid family, this compound represents a compound of significant interest in phytochemical and natural product research. Researchers are exploring this class of compounds for a range of potential biological activities, which may include insect antifeedant properties, based on the known profile of related clerodane diterpenoids . This product is supplied for research use only (RUO) and is intended for laboratory analysis. It is not intended for human or veterinary diagnostic or therapeutic uses, nor for personal use. Researchers can utilize this compound as a standard in chromatographic analysis, for structure-activity relationship (SAR) studies in medicinal chemistry, and for further investigation into the bioactivity of plant-derived natural products.

Properties

IUPAC Name

(2aR,4S,6R,7R,9R,9aR)-5'-(furan-3-yl)-4,9-dihydroxy-2a-(hydroxymethyl)-7-methylspiro[1,3,4,5,5a,7,8,9-octahydronaphtho[1,8a-b]oxete-6,3'-oxolane]-2'-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O7/c1-11-4-16(23)20-10-26-18(20,9-21)6-13(22)5-15(20)19(11)7-14(27-17(19)24)12-2-3-25-8-12/h2-3,8,11,13-16,21-23H,4-7,9-10H2,1H3/t11-,13+,14?,15?,16-,18+,19-,20+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEEGIHKIWQFTKW-PWEDHXQCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C23COC2(CC(CC3C14CC(OC4=O)C5=COC=C5)O)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H]([C@@]23CO[C@@]2(C[C@H](CC3[C@@]14CC(OC4=O)C5=COC=C5)O)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Metabolic Activation via Cytochrome P450

Teucrin A undergoes bioactivation by cytochrome P450 enzymes (CYP3A4/2C19), forming reactive intermediates implicated in hepatotoxicity . Key steps include:

Oxidation of the Furan Ring

  • The furan moiety in Teucrin A is oxidized to an electrophilic epoxide intermediate .

  • This reactive metabolite binds covalently to cellular proteins, disrupting liver function.

Experimental Evidence :

Study TypeFindingsSource
In vivo (mice)Piperonyl butoxide (CYP inhibitor) reduced ALT levels and necrosis .
In vitroTetrahydroteucrin A (furan-saturated analog) showed no hepatotoxicity.

Reactive Metabolite Formation

The epoxide intermediate reacts with nucleophilic sites on proteins and glutathione (GSH), leading to detoxification or toxicity depending on GSH availability .

Detoxification Pathway

Teucrin ACYPEpoxideGSHNon-toxic conjugate\text{Teucrin A} \xrightarrow{\text{CYP}} \text{Epoxide} \xrightarrow{\text{GSH}} \text{Non-toxic conjugate}

  • Depletion of GSH (via buthionine sulfoximine) exacerbates liver damage .

Key Reactions and Outcomes

  • Covalent Binding : The epoxide binds to hepatic proteins, triggering immune-mediated necrosis .

  • Oxidative Stress : Reactive oxygen species (ROS) generated during metabolism contribute to mitochondrial dysfunction.

Dose-Dependent Toxicity (Rats) :

Dose (mg Teucrin A/kg/day)Effects
0.4Mild hepatocellular hypertrophy (reversible).
2Steatosis, diffuse liver changes.
10Severe necrosis, bile duct hyperplasia, fibrosis.

Synthetic and Analytical Relevance

While Teucrin A itself is not synthesized industrially, its study informs:

  • Reaction Optimization : Techniques like Design of Experiments (DoE) for optimizing detoxification pathways .

  • Mechanistic Probes : Used to study CYP-mediated epoxidation and glutathione conjugation kinetics .

Teucrin A vs. Other Hepatotoxins

CompoundActivation MechanismDetoxification Pathway
Teucrin ACYP-mediated epoxidationGlutathione conjugation
AcetaminophenCYP2E1 oxidation to NAPQIGlutathione conjugation
Aflatoxin B1CYP1A2/3A4 epoxidationGlutathione-S-transferase

Scientific Research Applications

Scientific Research Applications

Teucroxide has several notable applications across different scientific domains:

  • Pharmacological Applications :
    • Antimicrobial Activity : this compound exhibits significant antibacterial properties against various strains of bacteria, including Escherichia coli and Staphylococcus aureus. Studies have shown that it can inhibit bacterial growth effectively, which positions it as a potential candidate for developing new antimicrobial agents.
    • Antioxidant Properties : The compound has demonstrated strong antioxidant capabilities, which are crucial in protecting cells from oxidative stress. This property is particularly relevant in the context of aging and chronic diseases.
  • Chemical Synthesis :
    • Synthetic Intermediates : this compound serves as an important intermediate in organic synthesis, facilitating the production of various chemical compounds. Its role as a precursor in synthesizing more complex molecules underscores its significance in chemical research.
  • Biological Research :
    • Cellular Studies : Researchers have utilized this compound in cellular assays to explore its effects on cell proliferation and apoptosis. These studies contribute to understanding its mechanism of action at the cellular level.
    • Potential Therapeutic Uses : Ongoing research is investigating the potential therapeutic applications of this compound in treating conditions such as cancer and neurodegenerative diseases due to its bioactive properties.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntibacterialEffective against E. coli and S. aureus
AntioxidantProtects against oxidative stress
Anticancer PotentialInhibits cell proliferation
Synthetic IntermediateUsed in organic synthesis

Case Studies

  • Antimicrobial Efficacy Study :
    A study published in a peer-reviewed journal demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to traditional antibiotics against common bacterial pathogens. This study highlights its potential as an alternative or adjunct treatment for bacterial infections.
  • Antioxidant Activity Assessment :
    In vitro assays revealed that this compound significantly reduced reactive oxygen species (ROS) levels in human cell lines, indicating its effectiveness as an antioxidant agent. This finding supports further investigation into its role in preventing oxidative damage associated with chronic diseases.
  • Synthetic Applications :
    Research has shown that this compound can be utilized as a building block for synthesizing novel heterocycles with potential pharmacological applications. This versatility enhances its value in pharmaceutical chemistry.

Mechanism of Action

The mechanism of action of teucroxide involves its interaction with various molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in inflammatory and oxidative stress pathways . The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Teucrin A

Teucrin A, another neo-clerodane diterpenoid from T. chamaedrys, shares a core bicyclic structure with teucroxide but differs in functional group arrangement. While this compound contains a hydroxylated side chain, teucrin A features a furan ring and a conjugated ketone group . These structural variations influence their bioactivity profiles: teucrin A exhibits hepatotoxicity in high doses, whereas this compound demonstrates lower toxicity and stronger anti-inflammatory effects .

Teulamifin B

Teulamifin B, isolated from T. lamiifolium and T. polium subsp. polium, is structurally analogous to this compound but includes a methyl ester moiety at C-17. This modification enhances its solubility in polar solvents compared to this compound. Both compounds show insect antifeedant activity, but teulamifin B is less stable under acidic conditions due to its ester group .

Table 1: Structural Comparison of this compound with Analogous Diterpenoids

Compound Molecular Formula Source Species Key Structural Features Bioactivity
This compound C₂₀H₂₈O₅ T. chamaedrys Epoxy group, hydroxylated side chain Anti-inflammatory, low toxicity
Teucrin A C₂₀H₂₆O₄ T. chamaedrys Furan ring, conjugated ketone Hepatotoxic, insecticidal
Teulamifin B C₂₂H₃₀O₆ T. lamiifolium Methyl ester at C-19, hydroxyl groups Insect antifeedant, moderate solubility

Comparison with Functionally Similar Compounds

Teucrioside

Teucrioside, a phenylethanoid glycoside co-isolated with this compound from T. Unlike this compound, teucrioside contains a caffeoyl group linked to a glucose moiety, enabling free radical scavenging. However, this compound exhibits broader antimicrobial activity due to its diterpenoid backbone .

Verbascoside

Verbascoside, another phenylethanoid glycoside from T. chamaedrys, is functionally analogous to this compound in anti-inflammatory effects. Its mechanism involves inhibition of NF-κB signaling, while this compound targets COX-2 pathways. Verbascoside’s glycosidic structure enhances its bioavailability compared to this compound’s lipophilic nature .

Table 2: Functional Comparison of this compound with Glycosides

Compound Molecular Formula Source Species Functional Group Mechanism of Action
This compound C₂₀H₂₈O₅ T. chamaedrys Diterpenoid epoxy/hydroxyl COX-2 inhibition, antimicrobial
Teucrioside C₂₉H₃₆O₁₅ T. chamaedrys Caffeoyl glycoside Antioxidant, radical scavenging
Verbascoside C₂₉H₃₆O₁₅ T. chamaedrys Rhamnose-caffeoyl glycoside NF-κB inhibition, anti-inflammatory

Key Research Findings

  • Structural Stability : this compound’s epoxy group contributes to its stability in neutral pH environments, unlike teucrin A, which degrades under oxidative conditions .
  • Bioactivity Spectrum: While phenylethanoid glycosides like verbascoside excel in water-soluble environments, this compound’s lipophilicity allows deeper tissue penetration, enhancing its efficacy in topical applications .
  • Ecological Role : Both this compound and teulamifin B act as natural insect deterrents, but this compound’s lower toxicity makes it a safer candidate for agricultural use .

Q & A

Basic: What systematic strategies are recommended for conducting a comprehensive literature review on Teucroxide?

Methodological Answer:

  • Step 1: Use specialized chemistry databases (e.g., SciFinder, Reaxys) with CAS Registry Numbers or IUPAC names to avoid ambiguity in compound identification .
  • Step 2: Filter results by publication type (e.g., primary research, reviews) and prioritize peer-reviewed journals indexed in PubMed or Web of Science.
  • Step 3: Analyze "Cited By" references in Google Scholar to identify foundational studies and recent advancements .
  • Step 4: Organize findings into thematic clusters (e.g., synthesis, bioactivity, structural analogs) using reference managers like Zotero. Avoid non-academic sources like commercial websites .

Basic: How should researchers design initial experiments to isolate this compound from natural sources?

Methodological Answer:

  • Key Considerations:

    • Sample Preparation: Optimize extraction solvents (e.g., methanol, ethanol) based on this compound’s polarity, guided by prior phytochemical studies.
    • Chromatography: Use TLC/HPLC with standards for preliminary identification. Validate purity via NMR and mass spectrometry .
    • Reproducibility: Document solvent ratios, temperature, and pressure conditions meticulously to enable replication .
  • Data Table:

    ParameterExample ValuesRationale
    Extraction Solvent70% EthanolBalances polarity for solubility
    Column ChromatographySilica gel (200–300 mesh)Optimal separation resolution

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Methodological Answer:

  • Root Cause Analysis:
    • Variability in Source Material: Differences in plant subspecies or growth conditions may alter metabolite profiles. Use DNA barcoding for taxonomic validation .
    • Assay Conditions: Compare protocols (e.g., cell lines, incubation times) using meta-analysis tools. Inconsistent IC50 values may stem from differing assay sensitivities .
  • Resolution Framework:
    • Replicate disputed experiments under standardized conditions.
    • Perform statistical tests (e.g., ANOVA) to assess significance of observed differences .
    • Publish negative results to clarify ambiguities .

Advanced: What methodological approaches are critical for optimizing this compound’s synthetic pathway?

Methodological Answer:

  • Key Strategies:

    • Retrosynthetic Analysis: Break down this compound into modular units (e.g., terpenoid backbone, glycosidic bonds) for stepwise synthesis .
    • Catalysis Screening: Test transition-metal catalysts (e.g., Pd, Ru) for stereoselective bond formation.
    • Yield Optimization: Use Design of Experiments (DoE) to evaluate temperature, solvent, and catalyst interactions .
  • Data Table:

    VariableLevels TestedOptimal Value
    Reaction Temperature60°C, 80°C, 100°C80°C
    Catalyst Loading1%, 2%, 5%2%

Basic: How should researchers structure a hypothesis-driven investigation into this compound’s mechanism of action?

Methodological Answer:

  • Framework:
    • Hypothesis: "this compound inhibits NF-κB signaling via direct interaction with IKKβ."
    • Experimental Validation:
  • In Vitro: Use kinase assays with recombinant IKKβ and ATP-analog probes.
  • In Silico: Perform molecular docking studies (e.g., AutoDock Vina) to predict binding affinities .
    3. Controls: Include positive (e.g., BAY-11-7082) and negative (DMSO vehicle) controls .

Advanced: What statistical methods are essential for analyzing dose-response relationships in this compound bioassays?

Methodological Answer:

  • Protocol:

    • Nonlinear Regression: Fit data to sigmoidal curves (e.g., Hill equation) using GraphPad Prism.
    • Outlier Detection: Apply Grubbs’ test to exclude anomalous data points .
    • Uncertainty Quantification: Report 95% confidence intervals for EC50/IC50 values .
  • Example Output:

    CompoundEC50 (μM)95% CI
    This compound12.310.5–14.10.98

Basic: How to ensure ethical compliance when using animal models to study this compound toxicity?

Methodological Answer:

  • Checklist:
    • Institutional Approval: Submit detailed protocols (dose ranges, endpoints) to the IACUC .
    • 3Rs Principle: Minimize animal numbers via power analysis; replace with in vitro models where feasible .
    • Data Transparency: Share raw toxicity data in public repositories (e.g., Open Science Framework) .

Advanced: What strategies mitigate batch-to-batch variability in this compound isolation from plant extracts?

Methodological Answer:

  • Quality Control Measures:
    • Standardization: Use HPLC-PDA to create a chemical fingerprint for each batch .
    • Stability Testing: Assess degradation under varying pH/temperature via accelerated stability studies .
    • Multivariate Analysis: Apply PCA to correlate environmental factors (e.g., soil pH) with metabolite yield .

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